molecular formula C19H11N B12803424 Dibenzo[j,lmn]phenanthridine CAS No. 24499-89-6

Dibenzo[j,lmn]phenanthridine

Cat. No.: B12803424
CAS No.: 24499-89-6
M. Wt: 253.3 g/mol
InChI Key: DMCKXSDZCNNPIY-UHFFFAOYSA-N
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Description

Dibenzo[j,lmn]phenanthridine is a polycyclic aromatic compound that belongs to the class of phenanthridines

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzo[j,lmn]phenanthridine can be synthesized through several methods. One common approach involves the cyclization of biphenyl derivatives under specific conditions. For example, the synthesis can be achieved by the reduction of Schiff bases followed by radical cyclization . Another method involves the use of homogeneous gold catalysis to facilitate the formation of the phenanthridine core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of key intermediates, cyclization reactions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[j,lmn]phenanthridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives. Substitution reactions can produce a variety of functionalized phenanthridine derivatives.

Scientific Research Applications

Dibenzo[j,lmn]phenanthridine has several scientific research applications:

Comparison with Similar Compounds

Dibenzo[j,lmn]phenanthridine is structurally similar to other phenanthridine derivatives, such as benzo[c]phenanthridine and its analogs These compounds share a polycyclic aromatic core but differ in the arrangement and types of functional groups attached to the rings

List of Similar Compounds

  • Benzo[c]phenanthridine
  • Phenanthridine
  • Sanguinarine
  • Chelerythrine

These compounds are often studied for their biological activities and potential therapeutic applications, making them valuable in medicinal chemistry research.

Properties

CAS No.

24499-89-6

Molecular Formula

C19H11N

Molecular Weight

253.3 g/mol

IUPAC Name

11-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene

InChI

InChI=1S/C19H11N/c1-2-6-15-13(4-1)10-14-11-20-17-7-3-5-12-8-9-16(15)18(14)19(12)17/h1-11H

InChI Key

DMCKXSDZCNNPIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=NC5=CC=CC(=C54)C=C3

Origin of Product

United States

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